Home > Products > Screening Compounds P134182 > (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone
(3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone - 1477573-54-8

(3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone

Catalog Number: EVT-1779668
CAS Number: 1477573-54-8
Molecular Formula: C7H10N4O
Molecular Weight: 166.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone

Compound Description: This compound is an imidazole-based oximino ester investigated for its antifungal activity. [] It exhibited promising antifungal activity against various fungal strains. []

Relevance: This compound shares the 1H-imidazolyl moiety with (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone. Additionally, both compounds are being investigated for their potential as antifungal agents. []

(2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazol-5-yl)(piperidin-1-yl)methanone

Compound Description: This compound is a protease-activated receptor-2 (PAR-2) inhibitor. [] PAR-2 inhibitors have potential applications in treating inflammatory diseases. []

Relevance: This compound, although structurally distinct from (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone, shares a similar core structure consisting of an aromatic ring system linked to a methanone group. Additionally, both compounds are being investigated for their therapeutic potential. []

2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide

Compound Description: This compound represents a series of analogs designed based on the BCFI (2-butyl-5-chloro-1H-imidazole-4-carbaldehyde) moiety, a significant intermediate of Losartan. [] These analogs hold potential applications in medicinal chemistry due to their structural similarity to the active metabolite BCFI. []

Relevance: This compound shares the 1H-imidazolyl group with (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone. Both compound series are being investigated for their potential therapeutic applications. []

Overview

The compound (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone is a heterocyclic organic compound that features both an azetidine and an imidazole moiety. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting various biological pathways.

Source

This compound can be synthesized through various methods involving the reaction of azetidine derivatives with imidazole-containing reactants. The literature provides several synthetic routes that highlight its formation and subsequent modifications, indicating its relevance in pharmaceutical research .

Classification

(3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone falls under the classification of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. It is categorized as an amide due to the presence of a carbonyl group (C=O) bonded to a nitrogen atom.

Synthesis Analysis

Methods

The synthesis of (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone typically involves multi-step reactions. One common approach includes:

  1. Formation of the Azetidine Ring: Starting from appropriate precursors, azetidine can be synthesized through cyclization reactions involving amino acids or other nitrogen-containing compounds.
  2. Imidazole Integration: The imidazole moiety can be introduced via nucleophilic substitution or coupling reactions with imidazole derivatives.
  3. Final Coupling: The final step usually involves the formation of the methanone linkage through acylation reactions.

Technical details such as reaction conditions (temperature, solvents) and catalysts (if any) are critical for optimizing yields and purity .

Molecular Structure Analysis

Structure

The molecular structure of (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone features:

  • An azetidine ring, which is a four-membered saturated ring containing one nitrogen atom.
  • An imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms.
  • A methanone functional group, indicating the presence of a carbonyl group attached to the nitrogen from the azetidine.

Data

The molecular formula for this compound is C8H10N4OC_8H_{10}N_4O, and it has a molecular weight of approximately 178.19 g/mol. The compound's structure can be visualized using computational chemistry tools to analyze bond angles and lengths .

Chemical Reactions Analysis

Reactions

(3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone can undergo various chemical reactions typical for compounds with amide and heterocyclic functionalities:

  1. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  2. Nucleophilic Substitution: The imidazole nitrogen can participate in nucleophilic attacks on electrophiles.
  3. Reductive Reactions: The carbonyl group may be reduced to an alcohol under specific conditions.

Technical details regarding reaction mechanisms and conditions are essential for understanding the reactivity of this compound .

Mechanism of Action

The mechanism of action for compounds like (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone often involves interaction with biological targets such as enzymes or receptors:

  1. Binding Affinity: The imidazole ring can interact with biological macromolecules through hydrogen bonding or π-stacking interactions.
  2. Biological Pathways: It may modulate pathways related to neurotransmission or enzymatic activity, making it a candidate for drug development against specific diseases .

Data on binding affinities and biological assays are crucial for evaluating its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to exhibit:

  • Melting Point: Typically in the range of 150–200 °C, depending on purity.
  • Solubility: Soluble in polar solvents like water and ethanol due to its heteroatoms.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but sensitive to hydrolysis.
  • Reactivity: Reacts with strong acids or bases; undergoes typical reactions associated with amides and heterocycles .

Relevant data from studies should be referenced for precise values.

Applications

Scientific Uses

The primary applications of (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone include:

  1. Drug Development: Investigated as a potential lead compound in developing therapeutics targeting various diseases, including cancer and infectious diseases.
  2. Biochemical Research: Used in studies exploring enzyme inhibition or receptor modulation due to its structural characteristics.

Research continues to explore its efficacy and safety profiles in clinical settings, highlighting its significance in medicinal chemistry .

Introduction to Hybrid Heterocyclic Systems in Medicinal Chemistry

Role of Azetidine-Imidazole Hybrids in Drug Discovery

Azetidine-imidazole hybrids represent an emerging scaffold with significant potential in overcoming drug resistance and improving target specificity. The compound (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone (CAS: 1477573-54-8; C₇H₁₀N₄O; MW: 166.18 g/mol) exemplifies this approach, featuring a carbonyl bridge that electronically decouples the two ring systems while maintaining spatial proximity for cooperative target binding [1]. The 3-aminoazetidine moiety functions as a versatile synthetic handle for derivatization, enabling the generation of structure-activity relationship (SAR) libraries targeting diverse biological pathways. Computational analyses predict high target promiscuity for this hybrid, with potential affinity for kinase ATP pockets (via imidazole coordination) and allosteric sites (via azetidine-induced conformational constraint) [1] [10].

Recent studies indicate that such hybrids overcome limitations of single-ring systems: they exhibit improved solubility profiles compared to purely aromatic scaffolds (logP estimated at -0.5 to 0.5) while maintaining cell permeability, addressing a critical challenge in CNS-targeted therapeutics [1] [4]. Their balanced amphiphilicity facilitates traversal of biological membranes while retaining sufficient aqueous solubility for bioavailability. Additionally, the inherent strain of the azetidine ring introduces unique reactivity that can be exploited for targeted covalent inhibition strategies, particularly when functionalized at the C3 position [7].

Structural Uniqueness of Azetidine-Imidazole Conjugates

The structural architecture of (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone confers distinctive physicochemical and molecular recognition properties. The molecule contains three key elements:

  • Planar Imidazole Pharmacophore: The 1H-imidazol-5-yl moiety provides hydrogen bond donation/acceptance capabilities (two H-bond acceptors, one H-bond donor) and participates in π-π stacking interactions with aromatic residues in binding pockets. The tautomeric equilibrium (between 1H-imidazol-4-yl and 1H-imidazol-5-yl) allows adaptive binding to diverse targets [1] [9].
  • Strained Azetidine System: The four-membered 3-aminoazetidine ring introduces significant ring strain (approximately 25-27 kcal/mol), enhancing binding energy through strain release upon complex formation. The C3 amino group serves as a hydrogen bond donor and synthetic handle for functionalization [7].
  • Carbonyl Linker: The methanone bridge acts as a conformational constraint, limiting rotational freedom between rings while serving as a hydrogen bond acceptor. This spacer optimally positions the rings at approximately 5-6Å distance, matching distances between key residues in many enzyme active sites [1] [6].

Table 2: Hydrogen Bonding Analysis of (3-Aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone

ComponentH-Bond DonorsH-Bond AcceptorsKey Interactions
Imidazole Ring1 (N-H)2 (N atoms)π-stacking, coordination to metals
Azetidine Ring1 (C3-NH₂)1 (N)Hydrophobic pocket access, van der Waals
Carbonyl Bridge01 (C=O)Polar interactions, solvation
Total Molecule24Multimodal binding

The molecule's stereoelectronic profile is particularly suited for enzyme inhibition. Molecular modeling suggests that protonation of the imidazole nitrogen (pKa ~6.8-7.0) under physiological conditions generates a cationic center that can form salt bridges with aspartate/glutamate residues, while the 3-amino group (pKa ~9.5-10.5) remains available for hydrogen bonding in its neutral form [1] [4]. This charge distribution creates an amphipathic binding surface that complements the topology of many nucleotide-binding sites. The hybrid's dipole moment (estimated at 4-5 D) enhances orientation in enzyme active sites, potentially improving binding specificity compared to simpler heterocycles [3].

Historical Evolution of Imidazole-Based Pharmacophores

The medicinal exploitation of imidazole spans over a century, evolving from simple antifungal agents to sophisticated targeted therapies. The timeline demonstrates significant milestones:

  • 1940s-1960s: Early imidazole therapeutics focused on antimicrobial applications (e.g., metronidazole, introduced 1960), leveraging the ring's ability to disrupt microbial nucleic acid synthesis. These first-generation compounds established imidazole as a privileged scaffold but exhibited limited target specificity [9].
  • 1980s-1990s: Second-generation imidazoles emerged as antihistamines (cimetidine) and antifungals (ketoconazole), capitalizing on the ring's metal-coordinating ability (e.g., heme iron in cytochrome P450 inhibition). This period established structure-based design principles for imidazole optimization [10].
  • 2000s-Present: Kinase-targeted therapies revolutionized imidazole chemistry, with FDA-approved drugs like nilotinib (2007) demonstrating the scaffold's capacity for high-affinity ATP-competitive inhibition. The evolution toward hybrid pharmacophores began, incorporating imidazole with saturated nitrogen heterocycles to improve selectivity and pharmacokinetics [4] [10].

The integration of azetidine represents a contemporary innovation in imidazole hybridization. Azetidine's emergence as a medicinal scaffold accelerated after 2010, driven by its advantages over larger saturated heterocycles: enhanced metabolic stability (reduced oxidative metabolism), improved solubility, and reduced basicity (pKa ~9-10) compared to pyrrolidine or piperidine analogues. The hybrid (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone exemplifies the next evolutionary step, where rational hybridization creates compounds with novel polypharmacology [1] [7].

Synthetic accessibility has been crucial to this evolution. Modern routes to such hybrids employ multicomponent reactions under green chemistry principles:

  • Microwave-assisted Debus-Radziszewski reactions for imidazole formation (yields >85%)
  • Transition metal-catalyzed C-N coupling for azetidine-imidazole conjugation
  • Organocatalytic asymmetric synthesis for enantiopure 3-aminoazetidine precursors [2] [6]

These advances address historical challenges in azetidine synthesis, particularly ring strain-induced instability and racemization issues during functionalization. The development of protecting group strategies specific to 3-aminoazetidines (e.g., tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups compatible with imidazole N-H acidity) has further enabled complex hybrid synthesis [7].

Table 3: Evolution of Key Imidazole-Containing Pharmacophores

EraRepresentative CompoundsTherapeutic TargetStructural Innovation
1960sMetronidazoleDNA/RNA synthesis (anaerobes)Nitroimidazole redox activation
1980sCimetidineHistamine H₂ receptorCyanoguanidine-imidazole hybrid
2000sNilotinibBCR-ABL kinaseImidazole-pyrimidine hybrid
2010s(3-Aminoazetidin-1-yl)(1H-imidazol-5-yl)methanoneMultitargeted (kinases, tubulin)Azetidine conformational constraint

The structural trajectory demonstrates increasing complexity: from monocyclic imidazoles to bicyclic benzimidazoles, and now to sp³-rich hybrid systems. This evolution responds to the need for three-dimensional complexity in drug discovery, where purely flat molecules exhibit poorer selectivity and higher promiscuity. The incorporation of the azetidine ring provides controlled three-dimensionality without excessive molecular weight penalty, maintaining compliance with drug-likeness parameters [1] [4] [10].

Properties

CAS Number

1477573-54-8

Product Name

(3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone

IUPAC Name

(3-aminoazetidin-1-yl)-(1H-imidazol-5-yl)methanone

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C7H10N4O/c8-5-2-11(3-5)7(12)6-1-9-4-10-6/h1,4-5H,2-3,8H2,(H,9,10)

InChI Key

QFMKUOUGPLAFMZ-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=CN=CN2)N

Canonical SMILES

C1C(CN1C(=O)C2=CN=CN2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.